Marimastat

Catalog No.
S548284
CAS No.
154039-60-8
M.F
C15H29N3O5
M. Wt
331.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marimastat

CAS Number

154039-60-8

Product Name

Marimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1

InChI Key

OCSMOTCMPXTDND-OUAUKWLOSA-N

SMILES

Array

solubility

3.38e+00 g/L

Synonyms

BB-2516; BB2516; BB 2516; TA-2516; TA2516; TA 2516; Marimastat.

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C

The exact mass of the compound Marimastat is 331.21072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Marimastat is a second-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamate class. It was specifically developed to improve upon first-generation compounds like Batimastat by incorporating an alpha-hydroxyl group, a modification that significantly enhances aqueous solubility and enables oral bioavailability. Marimastat functions by chelating the zinc ion within the active site of various MMPs, potently inhibiting their activity at low nanomolar concentrations. Its well-documented inhibitory profile against key MMPs, including MMP-1, -2, -7, -9, and -14, combined with its improved handling properties, makes it a critical tool for in vitro and in vivo studies where systemic administration is required.

Direct substitution of Marimastat with its structural precursor, Batimastat, is operationally unfeasible for most research applications, particularly those involving systemic administration. Batimastat's utility is severely limited by its poor aqueous solubility and lack of oral bioavailability, which necessitated its administration as an intraperitoneal or intrapleural suspension in clinical studies. Marimastat was specifically engineered to overcome these handling and formulation deficiencies. Choosing Batimastat over Marimastat for applications requiring oral dosing or straightforward aqueous stock preparation will lead to significant experimental challenges, including inconsistent dosing, poor systemic exposure, and non-reproducible results.

Superior Handling and Formulation: Documented Oral Bioavailability

Marimastat was specifically designed as an orally bioavailable analog to Batimastat, which has poor oral absorption. Preclinical studies confirmed that Marimastat achieves an absolute oral bioavailability of 20-50%, a critical feature that its predecessor lacks. This fundamental difference in pharmacokinetic properties makes Marimastat suitable for systemic in vivo studies via oral gavage, a route of administration that is not viable for Batimastat.

Evidence DimensionOral Bioavailability
Target Compound Data20-50% in preclinical studies
Comparator Or BaselineBatimastat: Poor/negligible oral bioavailability
Quantified DifferenceEnables oral administration route
ConditionsPreclinical in vivo models

This allows for less invasive, more consistent, and clinically relevant systemic administration in animal models, reducing formulation complexity and improving experimental reproducibility.

Improved Aqueous Solubility by Design for Simplified Stock Preparation

Marimastat's design incorporates an alpha-hydroxyl group specifically to increase its aqueous solubility relative to Batimastat. While Batimastat is noted for being poorly soluble and requiring administration as a suspension, Marimastat's improved solubility facilitates easier preparation of stock solutions and aqueous-based formulations for both in vitro and in vivo experiments. Datasheets for Marimastat commonly report high solubility in DMSO (e.g., ~30-100 mg/mL), which can then be diluted into aqueous media for experiments.

Evidence DimensionAqueous Solubility
Target Compound DataIncreased by design via alpha-hydroxyl group
Comparator Or BaselineBatimastat: Poorly soluble
Quantified DifferenceQualitatively higher solubility enabling easier solution preparation
ConditionsAqueous-based buffers and media

Reduces time and effort in sample preparation, minimizes the use of harsh solvents or suspensions, and ensures more accurate and homogenous dosing in experimental setups.

Potent, Broad-Spectrum MMP Inhibition Profile Maintained

The structural modifications that improved Marimastat's bioavailability did not compromise its potent, broad-spectrum inhibitory activity. Head-to-head data shows Marimastat and Batimastat have comparable low-nanomolar IC50 values against key MMPs. For example, IC50 values for Marimastat vs. Batimastat are 5 nM vs. 3 nM for MMP-1, 6 nM vs. 4 nM for MMP-2, and 3 nM vs. 4 nM for MMP-9, respectively. This confirms that Marimastat retains the potent inhibitory profile of its parent compound while offering superior handling properties.

Evidence DimensionIC50 (nM) vs. Key MMPs
Target Compound DataMMP-1: 5; MMP-2: 6; MMP-9: 3
Comparator Or BaselineBatimastat (nM): MMP-1: 3; MMP-2: 4; MMP-9: 4
Quantified DifferenceComparable low-nanomolar potency across key MMPs
ConditionsIn vitro enzymatic assays

This ensures that researchers can select Marimastat for its superior bioavailability and solubility without sacrificing the well-characterized, potent enzymatic inhibition required for MMP-related studies.

In Vivo Models Requiring Systemic MMP Inhibition via Oral Administration

Marimastat is the appropriate choice for preclinical animal studies investigating the systemic effects of broad-spectrum MMP inhibition in models of cancer metastasis, angiogenesis, or inflammation where oral gavage is the preferred or required route of administration. Its documented oral bioavailability ensures reliable systemic exposure, a critical factor that cannot be achieved with its poorly absorbed analog, Batimastat.

High-Throughput Screening and Cell-Based Assays

The enhanced solubility profile of Marimastat compared to first-generation inhibitors simplifies its use in aqueous-based cell culture media and high-throughput screening buffers. This facilitates the creation of accurate serial dilutions and ensures homogenous compound concentration without precipitation, leading to more reliable and reproducible data in cell migration, invasion, or proliferation assays.

Baseline Comparator for Development of Selective MMP Inhibitors

With its well-characterized, potent, and broad-spectrum inhibitory profile, Marimastat serves as an essential benchmark compound. Researchers developing novel, selective MMP inhibitors can use Marimastat as a positive control to validate assay performance and to contextualize the potency and selectivity of their new chemical entities against a clinically-tested broad-spectrum agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

331.21072103 Da

Monoisotopic Mass

331.21072103 Da

Heavy Atom Count

23

LogP

0.4
0.4

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D5EQV23TDS

Drug Indication

For the treatment of various cancers

Pharmacology

Used in the treatment of cancer, it is an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor it limits the growth and production of blood vessels. As an antimetatstatic agent it prevents malignant cells from breaching the basement membranes.
Marimastat is an orally-active synthetic hydroxamate with potential antineoplastic activity. Marimastat covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

154039-60-8

Wikipedia

Marimastat

Dates

Last modified: 08-15-2023
1: Underwood C, Collins SN, van Eps AW, Mills PC, Allavena RE, Bailey SR, Medina Torres CE, Meizler A, Pollitt CC. Intraosseous infusion of the distal phalanx compared to systemic intravenous infusion for marimastat delivery to equine lamellar tissue. Vet J. 2015 May 19. pii: S1090-0233(15)00216-6. doi: 10.1016/j.tvjl.2015.05.010. [Epub ahead of print] PubMed PMID: 26073286.
2: Underwood C, Collins SN, Mills PC, Van Eps AW, Allavena RE, Medina Torres CE, Pollitt CC. Regional intravenous limb perfusion compared to systemic intravenous administration for marimastat delivery to equine lamellar tissue. J Vet Pharmacol Ther. 2015 Aug;38(4):392-9. doi: 10.1111/jvp.12198. Epub 2015 Jan 30. PubMed PMID: 25641095.
3: Yu M, Lim NH, Ellis S, Nagase H, Triccas JA, Rutledge PJ, Todd MH. Incorporation of Bulky and Cationic Cyclam-Triazole Moieties into Marimastat Can Generate Potent MMP Inhibitory Activity without Inducing Cytotoxicity. ChemistryOpen. 2013 Jun;2(3):99-105. doi: 10.1002/open.201300014. Epub 2013 Jun 12. PubMed PMID: 24551546; PubMed Central PMCID: PMC3703814.
4: Sinno M, Biagioni S, Ajmone-Cat MA, Pafumi I, Caramanica P, Medda V, Tonti G, Minghetti L, Mannello F, Cacci E. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells Dev. 2013 Feb 1;22(3):345-58. doi: 10.1089/scd.2012.0299. Epub 2012 Dec 7. PubMed PMID: 23098139.
5: Lenger J, Kaschani F, Lenz T, Dalhoff C, Villamor JG, Köster H, Sewald N, van der Hoorn RA. Labeling and enrichment of Arabidopsis thaliana matrix metalloproteases using an active-site directed, marimastat-based photoreactive probe. Bioorg Med Chem. 2012 Jan 15;20(2):592-6. doi: 10.1016/j.bmc.2011.06.068. Epub 2011 Jun 29. PubMed PMID: 21775155.
6: auf dem Keller U, Bellac CL, Li Y, Lou Y, Lange PF, Ting R, Harwig C, Kappelhoff R, Dedhar S, Adam MJ, Ruth TJ, Bénard F, Perrin DM, Overall CM. Novel matrix metalloproteinase inhibitor [18F]marimastat-aryltrifluoroborate as a probe for in vivo positron emission tomography imaging in cancer. Cancer Res. 2010 Oct 1;70(19):7562-9. doi: 10.1158/0008-5472.CAN-10-1584. Epub 2010 Aug 20. PubMed PMID: 20729277.
7: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.
8: Skipper JB, McNally LR, Rosenthal EL, Wang W, Buchsbaum DJ. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts. ORL J Otorhinolaryngol Relat Spec. 2009;71(1):1-5. doi: 10.1159/000163217. Epub 2008 Oct 16. PubMed PMID: 18931526; PubMed Central PMCID: PMC2700630.
9: Nénan S, Lagente V, Planquois JM, Hitier S, Berna P, Bertrand CP, Boichot E. Metalloelastase (MMP-12) induced inflammatory response in mice airways: effects of dexamethasone, rolipram and marimastat. Eur J Pharmacol. 2007 Mar 15;559(1):75-81. Epub 2006 Dec 12. PubMed PMID: 17234180.
10: Failes TW, Hambley TW. Towards bioreductively activated prodrugs: Fe(III) complexes of hydroxamic acids and the MMP inhibitor marimastat. J Inorg Biochem. 2007 Mar;101(3):396-403. Epub 2006 Nov 15. PubMed PMID: 17197030.
11: Failes TW, Cullinane C, Diakos CI, Yamamoto N, Lyons JG, Hambley TW. Studies of a cobalt(III) complex of the MMP inhibitor marimastat: a potential hypoxia-activated prodrug. Chemistry. 2007;13(10):2974-82. PubMed PMID: 17171733.
12: Groves MD, Puduvalli VK, Conrad CA, Gilbert MR, Yung WK, Jaeckle K, Liu V, Hess KR, Aldape KD, Levin VA. Phase II trial of temozolomide plus marimastat for recurrent anaplastic gliomas: a relationship among efficacy, joint toxicity and anticonvulsant status. J Neurooncol. 2006 Oct;80(1):83-90. Epub 2006 Apr 25. PubMed PMID: 16639492.
13: Levin VA, Phuphanich S, Yung WK, Forsyth PA, Maestro RD, Perry JR, Fuller GN, Baillet M. Randomized, double-blind, placebo-controlled trial of marimastat in glioblastoma multiforme patients following surgery and irradiation. J Neurooncol. 2006 Jul;78(3):295-302. Epub 2006 Apr 25. PubMed PMID: 16636750.
14: Zucker S, Wang M, Sparano JA, Gradishar WJ, Ingle JN, Davidson NE; Eastern Cooperative Oncology Group. Plasma matrix metalloproteinases 7 and 9 in patients with metastatic breast cancer treated with marimastat or placebo: Eastern Cooperative Oncology Group trial E2196. Clin Breast Cancer. 2006 Feb;6(6):525-9. PubMed PMID: 16595036.
15: Rosenbaum E, Zahurak M, Sinibaldi V, Carducci MA, Pili R, Laufer M, DeWeese TL, Eisenberger MA. Marimastat in the treatment of patients with biochemically relapsed prostate cancer: a prospective randomized, double-blind, phase I/II trial. Clin Cancer Res. 2005 Jun 15;11(12):4437-43. PubMed PMID: 15958628.
16: Bruce C, Thomas PS. The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Toxicol Appl Pharmacol. 2005 Jun 1;205(2):126-32. PubMed PMID: 15893540.
17: Goffin JR, Anderson IC, Supko JG, Eder JP Jr, Shapiro GI, Lynch TJ, Shipp M, Johnson BE, Skarin AT. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2005 May 1;11(9):3417-24. PubMed PMID: 15867243.
18: Sparano JA, Bernardo P, Stephenson P, Gradishar WJ, Ingle JN, Zucker S, Davidson NE. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196. J Clin Oncol. 2004 Dec 1;22(23):4683-90. Erratum in: J Clin Oncol. 2005 Jan 1;23(1):248. PubMed PMID: 15570070.
19: Jones PH, Christodoulos K, Dobbs N, Thavasu P, Balkwill F, Blann AD, Caine GJ, Kumar S, Kakkar AJ, Gompertz N, Talbot DC, Ganesan TS, Harris AL. Combination antiangiogenesis therapy with marimastat, captopril and fragmin in patients with advanced cancer. Br J Cancer. 2004 Jul 5;91(1):30-6. PubMed PMID: 15162145; PubMed Central PMCID: PMC2364746.
20: Jenssen K, Sewald K, Sewald N. Synthesis of marimastat and a marimastat conjugate for affinity chromatography and surface plasmon resonance studies. Bioconjug Chem. 2004 May-Jun;15(3):594-600. PubMed PMID: 15149188.

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